molecular formula C11H13BrO2 B2621227 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid CAS No. 186498-30-6

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid

Cat. No. B2621227
Key on ui cas rn: 186498-30-6
M. Wt: 257.127
InChI Key: WOROXVNNDXPWCP-UHFFFAOYSA-N
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Patent
US05668137

Procedure details

4-(2-Methoxycarbonyl-2-methylpropyl)bromobenzene (7.79 g) was dissolved in methanol (60 ml) and 2M aqueous sodium hydroxide solution (30 ml) was added. The solution was heated to reflux for 2 hours then cooled. The volume was reduced to approximately 25 ml by evaporation and the residue extracted with ethyl acetate (15 ml) then acidified with 2M hydrochloric acid and re-extracted with ethyl acetate (3×25 ml). The combined organic extract of the acidified aqueous phase was dried (MgSO4) and evaporated to give 4-(2-carboxy-2-methylpropyl)bromobenzene (6.1 g); 1H NMR (d6 -DMSO): 1.08 (s, 6H), 2.78 (s, 2H), 7.11 (m, 2H), 7.46 (m, 2H); mass spectrum (CI+) 256 (M+H)+.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]([CH3:15])([CH3:14])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)=[O:4].[OH-].[Na+]>CO>[C:3]([C:5]([CH3:15])([CH3:14])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
7.79 g
Type
reactant
Smiles
COC(=O)C(CC1=CC=C(C=C1)Br)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The volume was reduced to approximately 25 ml by evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate (15 ml)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (3×25 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract of the acidified aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(CC1=CC=C(C=C1)Br)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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